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These application notes provide a comprehensive overview of the design and methodology of
placebo-controlled trials for Sativex (nabiximols), an oromucosal spray containing delta-9-
tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] The protocols outlined are
synthesized from multiple clinical trials in key indications, including multiple sclerosis (MS)-
related spasticity, neuropathic pain, and cancer pain.

Introduction to Sativex and Placebo-Controlled Trial
Design

Sativex is a cannabinoid-based medicine indicated for the symptomatic relief of spasticity in
multiple sclerosis, neuropathic pain, and intractable cancer pain.[1][3] Placebo-controlled trials
are the gold standard for evaluating the efficacy and safety of new therapeutic agents. The
design of these trials for Sativex has evolved to address the unique characteristics of
cannabinoid-based medicines and the subjective nature of the symptoms being treated.

Several placebo-controlled trial designs have been employed in Sativex studies:

o Parallel-Group Design: Participants are randomly assigned to either the Sativex group or the
placebo group for the duration of the study.[4][5]

o Crossover Design: Each participant receives both Sativex and placebo in a sequential,
randomized order, separated by a washout period.[6][7]
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e Enriched-Design Study: This design includes an initial open-label or single-blind phase
where all participants receive Sativex. Only those who show a predefined level of
improvement are then randomized to receive either Sativex or a placebo in a subsequent
double-blind phase.[4][8] This design is intended to mirror clinical practice by identifying
patients most likely to benefit.[8]

« Randomized Withdrawal Design: Participants already being treated with Sativex who have
shown a sustained benefit are randomized to either continue with Sativex or switch to a
placebo.[9][10][11] This design assesses the maintenance of efficacy.

Signaling Pathway of Sativex Components

The active components of Sativex, THC and CBD, exert their effects primarily through the
endocannabinoid system. THC is a partial agonist at both CB1 and CB2 receptors, which are
found in the central nervous system and on immune cells, respectively.[1][2][3] Activation of
these receptors can modulate pain perception and reduce muscle spasticity.[1] CBD has a
more complex mechanism of action, including modulation of intracellular calcium and potential
anti-inflammatory effects.[1]
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Sativex (THC & CBD) signaling pathway diagram.
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Experimental Protocols
Protocol 1: Enriched-Design, Placebo-Controlled Trial
for MS Spasticity

This protocol is based on a Phase 3 study of Sativex as an add-on therapy for patients with
moderate to severe spasticity due to multiple sclerosis.[4][8]

1. Patient Population:

e Inclusion Criteria: Adults with a confirmed diagnosis of MS, experiencing spasticity that is not
adequately relieved by their current antispasticity medication.[8]

o Exclusion Criteria: History of schizophrenia or other psychotic illnesses, severe personality
disorders, or current use of cannabis-based medications.[12]

2. Study Design:

e Phase A (Single-Blind Enrichment): A 4-week period where all eligible participants receive
Sativex as an add-on therapy. The investigator is aware that all participants are receiving the
active drug, but the participants are blinded.[4]

o Dosage: Self-titration to an optimal dose, with a recommended titration schedule.

o Response Assessment: A response is defined as a 220% improvement in the spasticity
Numeric Rating Scale (NRS) score from baseline.[4][8]

» Phase B (Double-Blind Randomized Controlled Trial): Responders from Phase A are
randomized in a 1:1 ratio to receive either Sativex or a matching placebo for 12 weeks, in
addition to their standard antispasticity medication.[4][8]

3. Outcome Measures:

e Primary Endpoint: The mean change from baseline in the spasticity NRS score during the
double-blind phase.[8]

e Secondary Endpoints:
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[e]

Responder analysis (proportion of patients with >30% improvement in spasticity NRS).[4]

o

Spasm Frequency Score.[8]

[¢]

Sleep Disturbance NRS.[8]

[¢]

Patient, Carer, and Clinician Global Impression of Change.[8]

Patient Screening
(MS with Spasticity)

Phase A: 4-Week Single-Blind
All Patients on Sativex

Response Assessment
(220% NRS Improvement)

Responders Non-Responders

Non-Responders

Randomization (1:1) (Discontinued)

12-Week Double-Blind: 12-Week Double-Blind:
Sativex + Standard Care Placebo + Standard Care

Follow-Up Assessment
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Workflow for an enriched-design Sativex trial.

Protocol 2: Parallel-Group, Placebo-Controlled Trial for
Neuropathic Pain

This protocol is based on a study evaluating the efficacy of Sativex in patients with peripheral
neuropathic pain.[5][13]

1. Patient Population:

« Inclusion Criteria: Adults with chronic peripheral neuropathic pain (=6 months duration) with a
pain severity score of =24 on a 0-10 NRS.[5] Patients should be on a stable dose of their
current analgesic medication.[5]

e Exclusion Criteria: As per Protocol 1.
2. Study Design:
o A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[5]

» Following a 7-day baseline period, participants are randomized to receive either Sativex or a
matching placebo for 5 weeks.[5]

» Dosage: A self-titration regimen is used to optimize the dose.
3. Outcome Measures:

o Primary Endpoint: The difference in the mean change in pain severity from baseline to the
end of treatment, measured using a 0-10 NRS.[5]

e Secondary Endpoints:
o Neuropathic Pain Scale composite score.[13]
o Sleep quality NRS.[13]

o Measures of allodynia.[13]
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o Pain Disability Index.[13]

o Patient's Global Impression of Change.[13]

Protocol 3: Randomized, Placebo-Controlled Trial for
Cancer Pain

This protocol is based on studies of Sativex as an adjunctive treatment for patients with
advanced cancer and persistent pain despite optimized opioid therapy.[11][12][14]

1. Patient Population:

e Inclusion Criteria: Adults with advanced cancer and a clinical diagnosis of cancer-related
pain not fully relieved by optimized opioid therapy.[12][14]

o Exclusion Criteria: Planned clinical interventions that could affect pain perception (e.qg.,
chemotherapy, radiation therapy).[12]

2. Study Design:
¢ A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[14]

» Following a screening and eligibility period, participants are randomized (1:1) to Sativex or
placebo.[14]

o Dosage: An initial titration period of up to 14 days, allowing for individualized dosing (e.g., 3
to 10 sprays per day), followed by a fixed-dose period for the remainder of the study.[14]

3. Outcome Measures:

e Primary Endpoint: The proportion of patients with a 230% improvement in their average pain
NRS score from baseline.[15]

e Secondary Endpoints:
o Sleep disturbance scores.

o Use of breakthrough opioid medication.
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o Patient and clinician global impression of change.

Data Presentation
Table 1: Summary of Sativex Efficacy in MS Spasticity

(Enriched-Design Study)

Outcome

Sativex Group  Placebo Group p-value Reference
Measure

Mean Change in
Spasticity NRS

-0.04 +0.81 0.0002 [4]
(from

randomization)

Responder Rate
(=30% 74% 51% <0.01 [8]

improvement)

Mean Change in
Spasm -1.20 -0.53 0.0053 [8]

Frequency Score

Mean Change in
Sleep -2.12 -1.21 0.0028 [8]
Disturbance NRS

Table 2: Summary of Sativex Efficacy in Neuropathic
Pain
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Outcome .
Sativex Group  Placebo Group p-value Reference
Measure

Mean Change in
Pain Intensity -1.48 -0.52 0.004 [13]
NRS

Mean Change in
Sleep Quality -2.1 -0.7 0.001 [13]
NRS

Improvement in o
) o No significant

Dynamic Significant 0.042 [13]
) change

Allodynia

Improvement in S
o No significant
Punctate Significant 0.021 [13]
. change
Allodynia

Table 3: Summary of Sativex Efficacy in Cancer Pain
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. . Primary
Study Design Sativex Dose Result Reference
Outcome
) No significant
Low (1-4 >30% reduction ]
Parallel Group ) ) difference vs. [15]
sprays/day) in pain NRS
placebo
Statistically
Medium (6-10 >30% reduction significant
Parallel Group ) ) ) [15]
sprays/day) in pain NRS improvement vs.
placebo
Statistically
High (11-16 >30% reduction significant
Parallel Group ) ] ) [15]
sprays/day) in pain NRS improvement vs.
placebo
Significantly
Enriched ) Time to longer for
_ Self-titrated , , [11]
Withdrawal treatment failure Sativex vs.
placebo

Note: The efficacy of Sativex in cancer pain has yielded mixed results across different studies

and patient populations.[16]

Conclusion

The design of placebo-controlled trials for Sativex has incorporated innovative approaches like
the enriched-design and randomized withdrawal studies to effectively assess its efficacy in
patient populations with subjective symptoms. The protocols and data presented here provide a
framework for researchers and drug development professionals to design and interpret clinical
trials of cannabinoid-based medicines. Careful consideration of the patient population, study
design, and outcome measures is crucial for obtaining robust and clinically meaningful results.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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